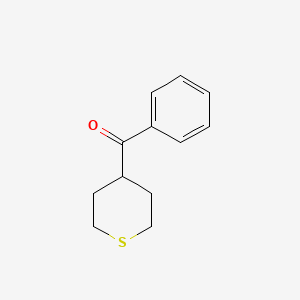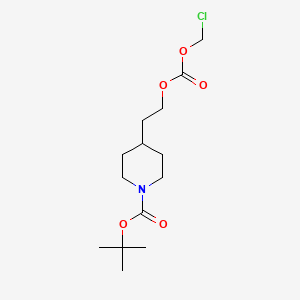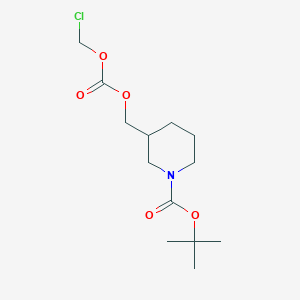
4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester (4-CPPC) is a widely used organic compound that is used in a variety of scientific research applications. It is a member of the piperidine family, which is a type of cyclic amine. 4-CPPC is a colorless, odorless, and non-toxic compound that is soluble in both organic and aqueous solvents. It is often used in the synthesis of other organic compounds, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester is widely used in scientific research applications due to its ability to act as a catalyst in a variety of biochemical and physiological processes. It has been used in the study of enzymes, proteins, and other biological molecules. Additionally, 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester has been used in the synthesis of drugs, and in the study of drug metabolism and pharmacology. It has also been used in the study of cell signaling pathways, as well as in the study of gene expression.
Wirkmechanismus
4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester acts as a catalyst in biochemical and physiological processes by increasing the rate of reaction. It does this by binding to the substrate molecule and stabilizing the transition state of the reaction. This allows the reaction to proceed more quickly and efficiently. Additionally, 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester can act as an inhibitor of certain enzymes, preventing them from catalyzing certain reactions.
Biochemical and Physiological Effects
4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester has been shown to affect a variety of biochemical and physiological processes. It has been shown to increase the activity of enzymes involved in the synthesis of proteins, as well as those involved in the metabolism of drugs. It has also been shown to affect the expression of certain genes, as well as the activity of certain cell signaling pathways. Additionally, 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester in lab experiments is its low toxicity. It is generally considered to be non-toxic and safe to use in laboratory settings. Additionally, 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester is relatively inexpensive and easy to obtain. It is also soluble in both organic and aqueous solvents, which makes it easy to work with in the lab. The main limitation of using 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester in lab experiments is that it can sometimes be difficult to control the concentration of 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester in the reaction.
Zukünftige Richtungen
The use of 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester in scientific research is still in its early stages, and there are many potential future directions for its use. One potential direction is the use of 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester in the development of new drugs. Additionally, 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester could be used in the study of gene expression and cell signaling pathways, as well as in the study of enzymes and proteins. Finally, 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester could be used in the development of new diagnostic tests and treatments for a variety of diseases.
Eigenschaften
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-11(12(16)17)10-6-8-15(9-7-10)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWJRCPQEWCZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(R)-3-Methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1473601.png)

![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)
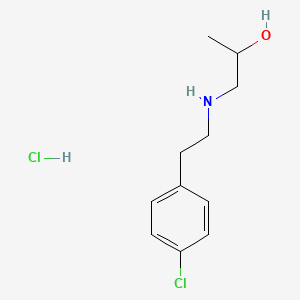
![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)
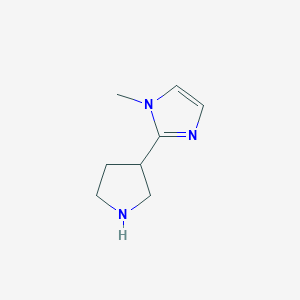
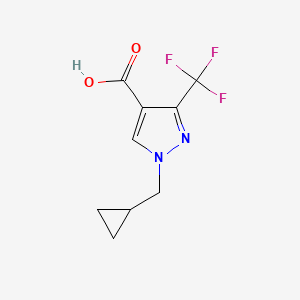
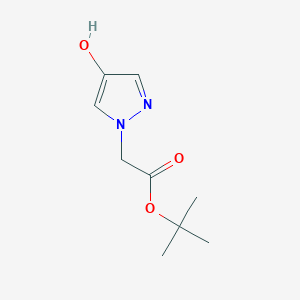

![4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473614.png)

